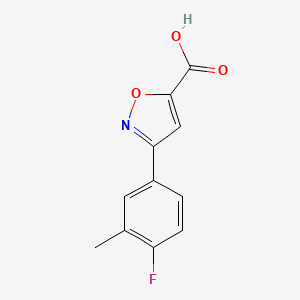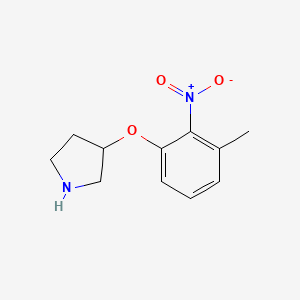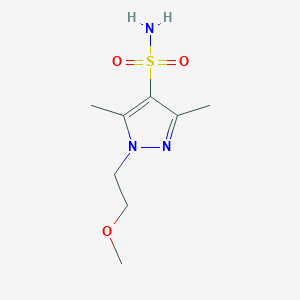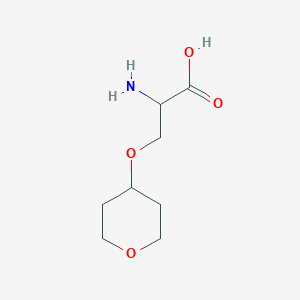
2-(azetidin-3-yl)-4-bromo-2H-1,2,3-triazolehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Azetidin-3-yl)-4-bromo-2H-1,2,3-triazole hydrochloride is a heterocyclic compound that features both azetidine and triazole rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The Suzuki–Miyaura cross-coupling reaction is also employed to introduce the brominated triazole ring .
Industrial Production Methods
. This method is efficient for synthesizing functionalized azetidines, which can then be further modified to introduce the triazole ring.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Azetidin-3-yl)-4-bromo-2H-1,2,3-triazole hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the triazole ring can be substituted with other nucleophiles.
Oxidation and Reduction: The azetidine ring can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminium hydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazole derivatives, while oxidation and reduction can modify the azetidine ring.
Applications De Recherche Scientifique
2-(Azetidin-3-yl)-4-bromo-2H-1,2,3-triazole hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(azetidin-3-yl)-4-bromo-2H-1,2,3-triazole hydrochloride involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes or receptors, while the triazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Azetidine: A saturated heterocyclic compound containing three carbon atoms and one nitrogen atom.
Imidazole: A five-membered heterocyclic compound with two nitrogen atoms.
Uniqueness
2-(Azetidin-3-yl)-4-bromo-2H-1,2,3-triazole hydrochloride is unique due to the combination of azetidine and triazole rings, which confer distinct chemical and biological properties. This dual-ring structure allows for diverse interactions with biological targets, making it a valuable compound in medicinal chemistry.
Propriétés
Formule moléculaire |
C5H8BrClN4 |
|---|---|
Poids moléculaire |
239.50 g/mol |
Nom IUPAC |
2-(azetidin-3-yl)-4-bromotriazole;hydrochloride |
InChI |
InChI=1S/C5H7BrN4.ClH/c6-5-3-8-10(9-5)4-1-7-2-4;/h3-4,7H,1-2H2;1H |
Clé InChI |
GFAVPJUKRPTLGJ-UHFFFAOYSA-N |
SMILES canonique |
C1C(CN1)N2N=CC(=N2)Br.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4-Bromobutyl)benzo[d]thiazole](/img/structure/B13614191.png)






![[(2R)-1-aminopropan-2-yl]dimethylamine](/img/structure/B13614239.png)





